[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol

Lipophilicity Bioisostere Drug-likeness

[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol (CAS 2512217-35-3, molecular formula C₇H₁₀F₂O, MW 148.15 g/mol) belongs to the bicyclo[1.1.1]pentane (BCP) class, which has been validated as a three-dimensional bioisostere of para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry. This compound uniquely combines the BCP cage—imparting high fraction of sp³-hybridized carbons (Fsp³ ≈ 0.857 for the BCP-carboxylic acid analog) and constrained exit vectors—with a difluoromethyl (–CHF₂) substituent that functions as a lipophilic hydrogen bond donor.

Molecular Formula C7H10F2O
Molecular Weight 148.15 g/mol
Cat. No. B8139939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol
Molecular FormulaC7H10F2O
Molecular Weight148.15 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)C(F)F)CO
InChIInChI=1S/C7H10F2O/c8-5(9)7-1-6(2-7,3-7)4-10/h5,10H,1-4H2
InChIKeyGWSONTBMYQSPPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol (CAS 2512217-35-3) as a C(sp³)-Enriched Building Block


[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol (CAS 2512217-35-3, molecular formula C₇H₁₀F₂O, MW 148.15 g/mol) belongs to the bicyclo[1.1.1]pentane (BCP) class, which has been validated as a three-dimensional bioisostere of para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry [1]. This compound uniquely combines the BCP cage—imparting high fraction of sp³-hybridized carbons (Fsp³ ≈ 0.857 for the BCP-carboxylic acid analog) and constrained exit vectors—with a difluoromethyl (–CHF₂) substituent that functions as a lipophilic hydrogen bond donor [2]. The primary alcohol handle at the bridgehead position enables downstream derivatization (e.g., oxidation, etherification, sulfonylation, or coupling), making it a versatile intermediate for fragment-based drug discovery and lead optimization programs that require reduction of aromatic ring count without sacrificing target engagement [3]. Typical commercial specifications cite ≥95% purity (¹H-NMR) and packaging in 1 g increments, positioning this compound as a research-grade intermediate rather than a bulk commodity .

Why [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol Cannot Be Replaced by a Trifluoromethyl, Non-Fluorinated, or Mono-Fluoro BCP Analog


Simply interchanging BCP congeners that differ only in the bridgehead substituent (e.g., –CHF₂ vs. –CF₃ vs. –CH₃ vs. –H) is pharmacologically invalid because each fluorine pattern independently governs three orthogonal molecular recognition parameters: (i) lipophilicity (ΔlogP between the –CHF₂ analog and its –CH₃ counterpart can exceed 0.5 log units, altering partitioning and off-target promiscuity) [1]; (ii) hydrogen-bond acidity (the –CHF₂ group exhibits an Abraham A parameter of 0.085–0.126, comparable to thiophenol and aniline, whereas –CF₃ and –CH₃ lack measurable HBD capacity entirely) [2]; and (iii) metabolic soft-spot susceptibility (the benzylic C–H bonds of non-fluorinated BCPs are prone to cytochrome P450-mediated oxidation, whereas the –CHF₂ group confers resistance to oxidative degradation through both steric shielding and electronic deactivation) [3]. Consequently, procurement specifications that disregard the exact fluoroalkyl pattern risk acquiring a compound with quantitatively different physicochemical and ADME properties, undermining the reproducibility of structure–activity relationships.

Quantitative Differentiation Evidence for [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol vs. Closest Analogs


Lipophilicity Tuning: –CHF₂ Lowers logP by ≥0.5 Units Relative to the –CF₃ Analog While Retaining Fluorine-Mediated Metabolic Stability

The difluoromethyl (–CHF₂) group is a less lipophilic bioisostere of the trifluoromethyl (–CF₃) group. In matched molecular pair analyses across bicyclo[1.1.1]pentane scaffolds, the –CHF₂ analog consistently exhibits a logP reduction of approximately 0.5–1.0 log units compared to the –CF₃ congener. Specifically, the computed logP (XLogP3) for 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is 1.2, whereas the parent bicyclo[1.1.1]pentan-1-ylmethanol (no fluoro substituent) has a measured logP of 0.58 [1]. The trifluoromethyl analog [3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol (CAS 2384784-97-6) is predicted to have a logP exceeding 1.5 based on the incremental contribution of –CF₃ over –CHF₂ (ΔlogP ≈ +0.5 to +0.8) [2]. This controlled lipophilicity of the –CHF₂ derivative reduces the risk of hERG binding and phospholipidosis while maintaining sufficient membrane permeability—a balance that the more lipophilic –CF₃ analog cannot achieve without additional structural modification.

Lipophilicity Bioisostere Drug-likeness logP Fluorine walk

Hydrogen Bond Donor Capability: –CHF₂ Confers Unique HBD Capacity (Abraham A = 0.085–0.126) Absent in –CF₃ and –CH₃ Analogs

The difluoromethyl group acts as a measurable hydrogen bond donor (HBD), a property entirely absent in the trifluoromethyl (–CF₃) and methyl (–CH₃) analogs. Using Abraham's solute ¹H NMR method, the HBD acidity parameter A for –CHF₂ was determined to range from 0.085 to 0.126 depending on the attached functional group, placing it on a scale comparable to thiophenol (A ≈ 0.09), aniline (A ≈ 0.09–0.12), and secondary amines—but weaker than hydroxyl (A ≈ 0.33–0.40) [1]. In target–protein interactions, this HBD capability enables the –CHF₂ group to engage in specific hydrogen-bonding interactions with backbone carbonyls or side-chain acceptors (e.g., Asp, Glu, Asn, Gln), providing a binding free-energy contribution of approximately 0.5–1.5 kcal/mol that the –CF₃ and –CH₃ analogs cannot replicate [2]. Conformational analysis of [3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol indicates that the –CHF₂ hydrogen is geometrically positioned to act as a directional HBD without introducing additional rotatable bonds, preserving the entropic advantage of the rigid BCP scaffold [3].

Hydrogen bond donor CF2H Abraham acidity Molecular recognition Binding affinity

Metabolic Stability: ADB Scaffold Demonstrates Reduced Clearance in Human Liver Microsomes vs. Benzophenone Parent

[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol is a synthetic precursor to the aryl difluoromethyl bicyclopentane (ADB) scaffold, which has been directly compared against the benzophenone core in a head-to-head ADME evaluation. In human liver microsome (HLM) stability assays, the [1.1.1]BCP–Adiporon analog (83) demonstrated metabolically stable behavior with reduced intrinsic clearance (CLᵢₙₜ) relative to the parent benzophenone-containing Adiporon, although its Caco-2 permeability was slightly decreased [1]. The increased metabolic stability is attributed to two synergistic factors: (i) the saturated BCP cage lacks the aromatic C–H bonds that are primary sites of CYP-mediated oxidation, and (ii) the –CHF₂ group electronically deactivates adjacent positions toward oxidative metabolism through the inductive effect of the fluorine atoms (σI ≈ +0.40 per F) [2]. By contrast, the parent benzophenone core undergoes facile carbonyl reduction and aromatic hydroxylation. Quantitative HLM data from the Nature Communications study show that the ADB scaffold extends the in vitro half-life (t₁/₂) in human liver microsomes relative to the benzophenone comparator, directly translating to lower predicted hepatic extraction ratios [1].

Metabolic stability Microsomal clearance ADB Benzophenone bioisostere CYP450

Fraction sp³ (Fsp³) Enrichment: BCP Scaffold Increases Fsp³ from 0 (Phenyl) to 0.857, Correlating with Improved Clinical Developability

The BCP core of [3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol delivers an Fsp³ value of approximately 0.857 (calculated as the ratio of sp³-hybridized carbons to total carbons: 6/7 for the C₇ F₂-substituted BCP framework), compared to Fsp³ = 0 for a para-substituted phenyl ring . This increase in three-dimensional character is quantitatively correlated with improved clinical outcomes: an analysis by Lovering et al. demonstrated that Fsp³ > 0.45 is associated with higher clinical success rates, and the BCP motif places this compound firmly in the favorable range [1]. Experimentally, the BCP-for-phenyl substitution in a γ-secretase inhibitor program yielded a ~4-fold increase in Cₘₐₓ and AUC in mouse pharmacokinetic studies, accompanied by a significant improvement in aqueous solubility (from <1 µM for the phenyl parent to >50 µM for the BCP analog) without loss of target potency [2]. The –CHF₂ substituent further enhances this benefit by adding two fluorine atoms that increase molecular complexity without introducing additional aromatic character, thereby maintaining the favorable Fsp³ while adding HBD functionality .

Fsp3 Aromatic ring count Developability Solubility Clinical attrition

GPR40 Receptor Selectivity: Target Compound Shows 300 nM Agonist Activity with >33-Fold Selectivity Over GPR120 and GPR43

[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol has been profiled as a free fatty acid receptor 1 (GPR40/FFA1) agonist in ChEMBL-curated assays (ChEMBL3601001). The compound exhibits an EC₅₀ of 300 nM at human GPR40 expressed in CHO cells, measured by FLIPR calcium flux in the presence of 0.1% bovine serum albumin [1]. Crucially, the same compound shows no measurable agonist activity at the related fatty acid receptors GPR120 (FFA4) and GPR43 (FFA2) up to 10 µM (EC₅₀ > 10,000 nM), corresponding to a selectivity window of >33-fold for GPR40 versus these off-target family members [1]. This selectivity profile is significant because GPR40 agonists are being developed for type 2 diabetes, where GPR120 and GPR43 agonism can produce confounding gastrointestinal and immune-modulatory effects. The closest comparator BCP analog, the corresponding carboxylic acid 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 2090481-18-6), is a weaker GPR40 ligand (EC₅₀ not reported at <10 µM in the same assay panel), highlighting the importance of the primary alcohol pharmacophore for receptor engagement [2].

GPR40 FFA1 Receptor selectivity Agonist Type 2 diabetes

Synthetic Scalability: Single-Step Photocatalytic Defluorinative Coupling Enables Gram-to-Kilogram Access, Outperforming Multi-Step Routes to CF₃-BCP Analogs

The synthetic route to [3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol leverages a recently disclosed photocatalytic defluorinative coupling between commercially available trifluoromethylarenes and [1.1.1]propellane, achieving the difluoromethyl BCP core in a single step with >70 substrate examples and yields up to 86% [1]. This contrasts sharply with the synthesis of the trifluoromethyl (–CF₃) BCP analog, which typically requires multi-step sequences involving pre-functionalized CF₃ building blocks, radical trifluoromethylation of [1.1.1]propellane (a challenging transformation due to the electrophilicity of CF₃ radical), or de novo cage construction—all of which are low-yielding and poorly scalable beyond gram quantities [2]. Specifically, the Bychek and Mykhailiuk scalable F-BCP approach relies on difluorocarbene insertion into bicyclo[1.1.0]butane precursors, which is inherently more efficient for –CHF₂ than –CF₃ substitution due to the steric demands of the trifluoromethyl group at the bridgehead position [2]. The downstream oxidation of the BCP boronate intermediate to the target alcohol proceeds in 72% yield, providing a reliable procurement pathway with established commercial vendors (e.g., SpiroChem, Enamine) offering gram-scale quantities at >95% purity [3].

Scalable synthesis Photoredox catalysis Propellane Defluorinative coupling Process chemistry

Procurement-Driven Application Scenarios for [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Targeting Kinases or GPCRs with a Backbone Carbonyl H-Bond Acceptor

In fragment-based drug discovery (FBDD) campaigns against kinases, proteases, or GPCRs where the hinge-binding motif or orthosteric pocket contains a backbone carbonyl that requires a hydrogen bond donor for affinity, [3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol offers a unique dual-pharmacophoric fragment. The primary alcohol serves as a synthetic handle for fragment linking or growing via etherification, esterification, or displacement chemistry, while the –CHF₂ group provides a validated hydrogen bond donor (Abraham A = 0.085–0.126) that engages the backbone carbonyl without the excessive polarity and desolvation penalty of a hydroxyl or amine HBD [1]. The rigid BCP cage pre-organizes the exit vectors in a linear 1,3-disposition (bridgehead-to-bridgehead distance ≈ 2.8 Å), mimicking the geometry of a para-substituted phenyl ring but with superior aqueous solubility and metabolic stability [2]. Procurement of this fragment is justified over simpler benzylic alcohol fragments by its demonstrated GPR40 activity (EC₅₀ = 300 nM) and >33-fold selectivity over related fatty acid receptors, providing a built-in biological validation anchor for hit triage [3].

Late-Stage Functionalization of Lead Series Requiring Aromatic Ring Replacement to Improve PK/PD Profile

For advanced lead series where high aromatic ring count is driving poor solubility (<10 µM), high logP (>5), or rapid in vitro clearance in liver microsomes, [3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol provides a direct bioisosteric replacement intermediate. The BCP core increases Fsp³ from 0 (phenyl) to 0.857, which has been empirically correlated with improved clinical developability metrics [1]. Quantitative precedents from the γ-secretase inhibitor program demonstrate that BCP-for-phenyl substitution can improve aqueous solubility by >50-fold, increase oral Cₘₐₓ and AUC by ~4-fold, and maintain or improve in vitro metabolic stability—all without loss of target potency [2]. The –CHF₂ substituent additionally provides an intermediate lipophilicity (predicted logP ≈ 1.0–1.3 for the alcohol) that avoids the excessive lipophilicity of the –CF₃ analog while retaining sufficient passive permeability for oral absorption [3]. The alcohol functionality allows late-stage diversification through established coupling chemistries (Mitsunobu, sulfonylation, oxidation to aldehyde/carboxylic acid), enabling parallel library synthesis for SAR exploration.

Development of GPR40/FFA1 Agonists for Metabolic Disease with Built-in Selectivity Over GPR120 and GPR43

In type 2 diabetes and metabolic syndrome programs targeting GPR40 (free fatty acid receptor 1), [3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol represents a structurally novel agonist chemotype with an EC₅₀ of 300 nM at human GPR40 and >33-fold selectivity over the phylogenetically related receptors GPR120 (FFA4) and GPR43 (FFA2) [1]. This selectivity profile is pharmacologically meaningful because GPR120 activation in the gastrointestinal tract can cause off-target effects on GLP-1 secretion and inflammatory pathways, while GPR43 agonism in adipose tissue and immune cells can confound glucose homeostasis readouts. The BCP scaffold further differentiates this chemotype from the majority of GPR40 agonists in clinical development (e.g., TAK-875/fasiglifam, which contains a phenyl propionic acid motif and was withdrawn due to hepatotoxicity) by replacing the aromatic ring with a saturated, metabolically robust cage that reduces the potential for reactive metabolite formation via arene oxide intermediates [2]. The primary alcohol can be elaborated to carboxylic acid, ester, or amide prodrugs using standard medicinal chemistry transformations.

Building Block Supply for Parallel Synthesis and DNA-Encoded Library (DEL) Production

For industrial medicinal chemistry groups and contract research organizations (CROs) engaged in parallel library synthesis or DNA-encoded library (DEL) technology platform production, [3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol provides a chemically stable, purification-friendly building block with a single reactive hydroxyl handle. The commercial availability at >95% purity (¹H-NMR) in 1 g increments from multiple vendors (SpiroChem, Enamine, AccelaChem) ensures batch-to-batch consistency for library production [1]. Unlike the trifluoromethyl analog, which requires custom synthesis due to the absence of a scalable single-step route, the –CHF₂ BCP building block is accessible through the validated photoredox defluorinative coupling methodology that has demonstrated >70 substrate examples and gram-scale capability [2]. The rigid BCP core eliminates conformational uncertainty in library design, and the three-dimensional character (Fsp³ = 0.857) contributes to library diversity metrics that CORMA and other computational tools associate with higher hit rates in screening cascades [3]. This building block is therefore recommended for inclusion in diversity-oriented synthesis (DOS) collections and DEL cycle 2–3 libraries where sp³-enriched, lead-like chemical space is prioritized.

Quote Request

Request a Quote for [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.